5-(4-iodo-1H-pyrazol-1-yl)-1-(methoxymethyl)-1H-1,2,4-triazole 5-(4-iodo-1H-pyrazol-1-yl)-1-(methoxymethyl)-1H-1,2,4-triazole
Brand Name: Vulcanchem
CAS No.: 1807982-53-1
VCID: VC0347640
InChI: InChI=1S/C7H8IN5O/c1-14-5-13-7(9-4-11-13)12-3-6(8)2-10-12/h2-4H,5H2,1H3
SMILES: COCN1C(=NC=N1)N2C=C(C=N2)I
Molecular Formula: C7H8IN5O
Molecular Weight: 305.08g/mol

5-(4-iodo-1H-pyrazol-1-yl)-1-(methoxymethyl)-1H-1,2,4-triazole

CAS No.: 1807982-53-1

Cat. No.: VC0347640

Molecular Formula: C7H8IN5O

Molecular Weight: 305.08g/mol

* For research use only. Not for human or veterinary use.

5-(4-iodo-1H-pyrazol-1-yl)-1-(methoxymethyl)-1H-1,2,4-triazole - 1807982-53-1

Specification

CAS No. 1807982-53-1
Molecular Formula C7H8IN5O
Molecular Weight 305.08g/mol
IUPAC Name 5-(4-iodopyrazol-1-yl)-1-(methoxymethyl)-1,2,4-triazole
Standard InChI InChI=1S/C7H8IN5O/c1-14-5-13-7(9-4-11-13)12-3-6(8)2-10-12/h2-4H,5H2,1H3
Standard InChI Key QPXKCOQPERBTBY-UHFFFAOYSA-N
SMILES COCN1C(=NC=N1)N2C=C(C=N2)I

Introduction

Structural Characteristics and Properties

Molecular Structure

5-(4-iodo-1H-pyrazol-1-yl)-1-(methoxymethyl)-1H-1,2,4-triazole features a complex heterocyclic structure containing two nitrogen-rich ring systems. The core 1,2,4-triazole is a five-membered ring with three nitrogen atoms at positions 1, 2, and 4. This structure exists in two primary tautomeric forms: 4H-1,2,4-triazole and 1H-1,2,4-triazole, with both forms exhibiting sp² hybridization . In this specific compound, the presence of the methoxymethyl substituent at position 1 stabilizes the 1H tautomer.

The compound contains two key substituents:

  • A 4-iodo-1H-pyrazol-1-yl group attached to position 5 of the triazole ring

  • A methoxymethyl group (CH₃OCH₂-) at position 1 of the triazole ring

Physical Properties

Based on structural analysis and comparison with related triazole compounds, the following physical properties can be anticipated:

PropertyExpected ValueRationale
Physical StateCrystalline solid at room temperatureTypical for heterocyclic compounds with similar molecular weight
Molecular Weight345.11 g/molCalculated from chemical formula C₈H₈IN₅O
SolubilityModerate solubility in polar organic solvents; limited water solubilityPresence of both hydrophilic heterocycles and lipophilic iodine atom
Melting Point150-200°C (estimated)Based on melting points of comparable triazole derivatives
Log P1.5-2.5 (estimated)Reflects balance between hydrophilic triazole core and lipophilic iodo substituent

Chemical Reactivity

The compound's reactivity is primarily determined by its heterocyclic components:

  • The 1,2,4-triazole ring provides multiple nitrogen atoms capable of hydrogen bonding and coordination with metal ions, contributing to potential biological interactions .

  • The iodo substituent on the pyrazole ring represents a reactive site for various transformations, including cross-coupling reactions (Suzuki, Sonogashira, etc.), which could facilitate further structural modifications.

  • The methoxymethyl group can undergo metabolic transformations, potentially influencing the compound's pharmacokinetic profile.

Synthesis Approaches

General Methods for 1,2,4-Triazole Synthesis

Several established methods exist for synthesizing 1,2,4-triazole derivatives, which could be adapted for preparing 5-(4-iodo-1H-pyrazol-1-yl)-1-(methoxymethyl)-1H-1,2,4-triazole:

  • Dehydrative cyclization of hydrazinecarbothioamides in basic media using reagents such as sodium hydroxide, potassium hydroxide, or sodium bicarbonate .

  • Reaction of formamide with hydrazines under microwave irradiation without requiring catalysts .

  • Copper(II)-catalyzed reactions of amidine and trialkyl amines with K₃PO₄ as a base to form 1,3-disubstituted-1,2,4-triazoles .

  • I₂-mediated oxidative N-S and C-N bond formations for synthesizing novel 1,2,4-triazoles from isothiocyanates .

  • Cascade C-H functionalization with oxidative aromatization and double C-N bond formation using iodine as catalyst .

Specific Synthetic Routes for the Target Compound

For 5-(4-iodo-1H-pyrazol-1-yl)-1-(methoxymethyl)-1H-1,2,4-triazole, two primary synthetic strategies can be proposed:

Sequential Functionalization Approach

This approach involves starting with a simple 1,2,4-triazole core and sequentially introducing the desired substituents:

  • N1-Alkylation of 1,2,4-triazole with methoxymethyl chloride in the presence of a suitable base to selectively introduce the methoxymethyl group

  • Introduction of the 4-iodo-1H-pyrazole at position 5 through arylation reactions under copper catalysis

When using sodium methoxide in methanol as the base, 1,2,4-triazole typically undergoes alkylation at the N1 position, although this can result in a mixture with 4-methyl-1,2,4-triazole . Careful optimization of reaction conditions would be necessary to achieve high regioselectivity.

Cyclization of Prefunctionalized Precursors

This approach involves building the triazole ring with the substituents already in place:

  • Preparation of a suitable hydrazinecarbothioamide derivative containing the 4-iodo-pyrazole moiety

  • Cyclization under basic conditions to form the 1,2,4-triazole ring

  • Selective N-alkylation with methoxymethyl chloride

The cyclization of hydrazinecarbothioamides represents one of the most common methods for preparing 1,2,4-triazole derivatives . Various basic media have been successfully employed for this transformation, including sodium hydroxide, potassium hydroxide, and sodium bicarbonate .

Ultrasonication-Assisted Synthesis

Recent advances in synthetic methodologies have demonstrated the value of ultrasonication in promoting multi-component reactions involving heterocycles. For instance, ultrasonic-assisted four-component reactions of 3-amino-1,2,4-triazole with aromatic aldehydes and pyruvic acid have been reported to yield novel heterocyclic structures . This approach could potentially be adapted for the synthesis of our target compound, offering advantages such as:

  • Improved reaction efficiency and reduced reaction times

  • Enhanced mixing and mass transfer

  • Milder reaction conditions

  • Potential for higher yields and purity

Structural FeatureContribution to Antifungal Activity
1,2,4-Triazole coreEssential pharmacophore that can interact with fungal CYP51 enzyme
Pyrazole moietyEnhances binding affinity and selectivity for fungal targets
Iodo substituentIncreases lipophilicity, improving membrane penetration
Methoxymethyl groupMay influence metabolism and pharmacokinetic profile

Anti-inflammatory Properties

1,2,4-Triazole/1,2,3-triazole hybrids have demonstrated anti-inflammatory activity . The combination of both triazole and pyrazole moieties in our target compound might confer similar properties.

Anticancer Activity

Mercapto-substituted 1,2,4-triazoles play important roles in chemopreventive and chemotherapeutic effects on cancer . While our target compound lacks a mercapto group, the presence of the iodo substituent could potentially contribute to anticancer activity through different mechanisms.

Antimicrobial Activity

Many 1,2,4-triazole derivatives exhibit broad-spectrum antimicrobial activity. The unique structural features of 5-(4-iodo-1H-pyrazol-1-yl)-1-(methoxymethyl)-1H-1,2,4-triazole might confer activity against various bacterial pathogens.

Structure-Activity Relationships

Studies on thiazolo[4,5-d]pyrimidine hybrids with 1H-1,2,4-triazole have shown that compounds containing methyl, fluoro, and chloro substituents at the para position demonstrate antifungal activity comparable to standard drugs . By analogy, the iodo substituent in our target compound might confer similar or enhanced activity.

Based on minimum inhibitory concentration (MIC) values, antifungal activity is typically classified as:

  • Poor: ≥32 μg/mL

  • Modest: 16-32 μg/mL

  • Good: 4-8 μg/mL

  • Excellent: 0.06-2 μg/mL

The potential position of 5-(4-iodo-1H-pyrazol-1-yl)-1-(methoxymethyl)-1H-1,2,4-triazole within this classification would require experimental determination through standardized antifungal assays.

Comparative Analysis with Related Compounds

CompoundStructural FeaturesClinical ApplicationsComparison with Target Compound
PosaconazoleContains 1,2,4-triazole core with difluorophenyl and complex side chainsTreatment of aspergillus, Candida, Scedosporium, and Fusarium infections More complex structure but shares the 1,2,4-triazole pharmacophore
FluconazoleContains two 1,2,4-triazole rings with a difluorophenyl groupTreatment of various fungal infections including candidiasisSimpler structure with bis-triazole arrangement versus pyrazole-triazole in target compound
VoriconazoleContains 1,2,4-triazole with fluoropyrimidine groupTreatment of invasive aspergillosis and other serious fungal infectionsDifferent halogen (fluorine vs. iodine) and different ring systems

Comparison with Novel Triazole Derivatives

Recent research has focused on developing novel 1,2,4-triazole derivatives with enhanced properties:

  • Bis-triazole compounds (19a-l) have been synthesized as hybrid molecules with both anti-inflammatory and anti-cancer activities . These compounds differ from our target by containing two triazole rings rather than a triazole-pyrazole combination.

  • 7-((1H-1,2,4-triazol-5-yl)amino)-5-aryl-4,5,6,7-tetrahydro triazolo[1,5-a]pyrimidine-7-carboxylic acids (4p-u) represent a class of complex heterocycles containing the 1,2,4-triazole moiety . These compounds feature more extensive ring systems compared to our target molecule.

  • 4-Amino-5-substituted-1,2,4-triazole-3-thiones (32a-e) have been synthesized through the reaction of substituted aryl hydrazides with CS2 in alcoholic potassium hydroxides followed by treatment with hydrazine hydrate . These compounds contain a thione group, which is absent in our target compound.

Analytical Methods for Characterization

Spectroscopic Characterization

For the complete characterization of 5-(4-iodo-1H-pyrazol-1-yl)-1-(methoxymethyl)-1H-1,2,4-triazole, several spectroscopic techniques would be essential:

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected key signals in ¹H-NMR (estimated, in CDCl3):

  • Methoxy protons (OCH3): ~3.3-3.4 ppm (singlet, 3H)

  • Methylene protons (OCH2): ~5.4-5.6 ppm (singlet, 2H)

  • Pyrazole C3-H: ~7.6-7.8 ppm (singlet, 1H)

  • Pyrazole C5-H: ~7.8-8.0 ppm (singlet, 1H)

  • Triazole C3-H: ~8.0-8.2 ppm (singlet, 1H)

Mass Spectrometry

Expected molecular ion peak (M+) at m/z 345, with characteristic fragmentation patterns for the loss of methoxymethyl group and iodine atom.

Infrared Spectroscopy

Expected characteristic bands:

  • C=N stretching: ~1550-1650 cm⁻¹

  • C-I stretching: ~500-600 cm⁻¹

  • C-O-C stretching: ~1050-1150 cm⁻¹

X-ray Crystallography

X-ray crystallography would provide definitive confirmation of the three-dimensional structure, including bond angles, bond lengths, and the spatial arrangement of the pyrazole and methoxymethyl substituents relative to the triazole core.

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